

A Comparative Guide to Inter-Laboratory Measurement of Disperse Red 92

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Compound of Interest

Compound Name: Disperse Red 92

CAS No.: 12236-11-2

Cat. No.: B076472

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison for the measurement of **Disperse Red 92**. In the absence of publicly available, direct inter-laboratory studies for this specific dye, this document synthesizes established analytical methodologies and performance data from similar disperse and azo dyes to provide a robust starting point for such a comparison. The aim is to promote consistency and comparability of results across different laboratories.

Disperse Red 92 is an anthraquinone-based disperse dye used for dyeing synthetic fibers like polyester.[1][2] Accurate and reproducible quantification is crucial for quality control, research, and ensuring compliance with safety regulations, as some azo dyes can break down into harmful aromatic amines.[3][4]

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying **Disperse Red 92** depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid

Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and powerful techniques for the analysis of disperse dyes.[1][5][6]

Table 1: Comparison of Key Performance Characteristics for Azo Dye Analysis

Parameter	HPLC-DAD	UPLC-MS/MS	UV-Visible Spectrophotometry
Linearity (r^2)	≥ 0.999 [1]	0.9929 - 0.9999[1]	≥ 0.99 [1]
Limit of Detection (LOD)	0.01 - 0.04 mg/kg[1]	0.05 - 2.48 μ g/L[1]	~ 0.1 mg/L[1]
Limit of Quantitation (LOQ)	0.04 - 0.12 mg/kg[1]	Not specified	~ 0.3 mg/L[1]
Accuracy (Recovery %)	96.0 - 102.6%[1]	70.0 - 109%[1]	Not specified
Precision (RSD %)	0.16 - 2.01%[1]	Not specified	Not specified
Selectivity	Good	Excellent	Low
Cost	Moderate	High	Low

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following are generalized protocols for the most relevant analytical techniques, which should be adapted and validated for **Disperse Red 92**.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used and robust method for the quantification of dyes.

- Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
- Sample Preparation:
 - Accurately weigh a homogenized sample containing the dye.
 - Extract the dye using a suitable solvent (e.g., methanol, acetonitrile, or a mixture) with the aid of ultrasonication.[2]
 - Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.[2]
 - For complex matrices like textiles, a solid-phase extraction (SPE) clean-up step may be necessary.[5]
- Chromatographic Conditions:
 - Mobile Phase: A gradient of an aqueous solution (e.g., water with an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
 - Flow Rate: Typically 1.0 mL/min.[1][5]
 - Column Temperature: 30 °C.[1]
 - Injection Volume: 10 - 20 µL.[2][5]
 - Detection: DAD monitoring at the maximum absorption wavelength of **Disperse Red 92**.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.[5]

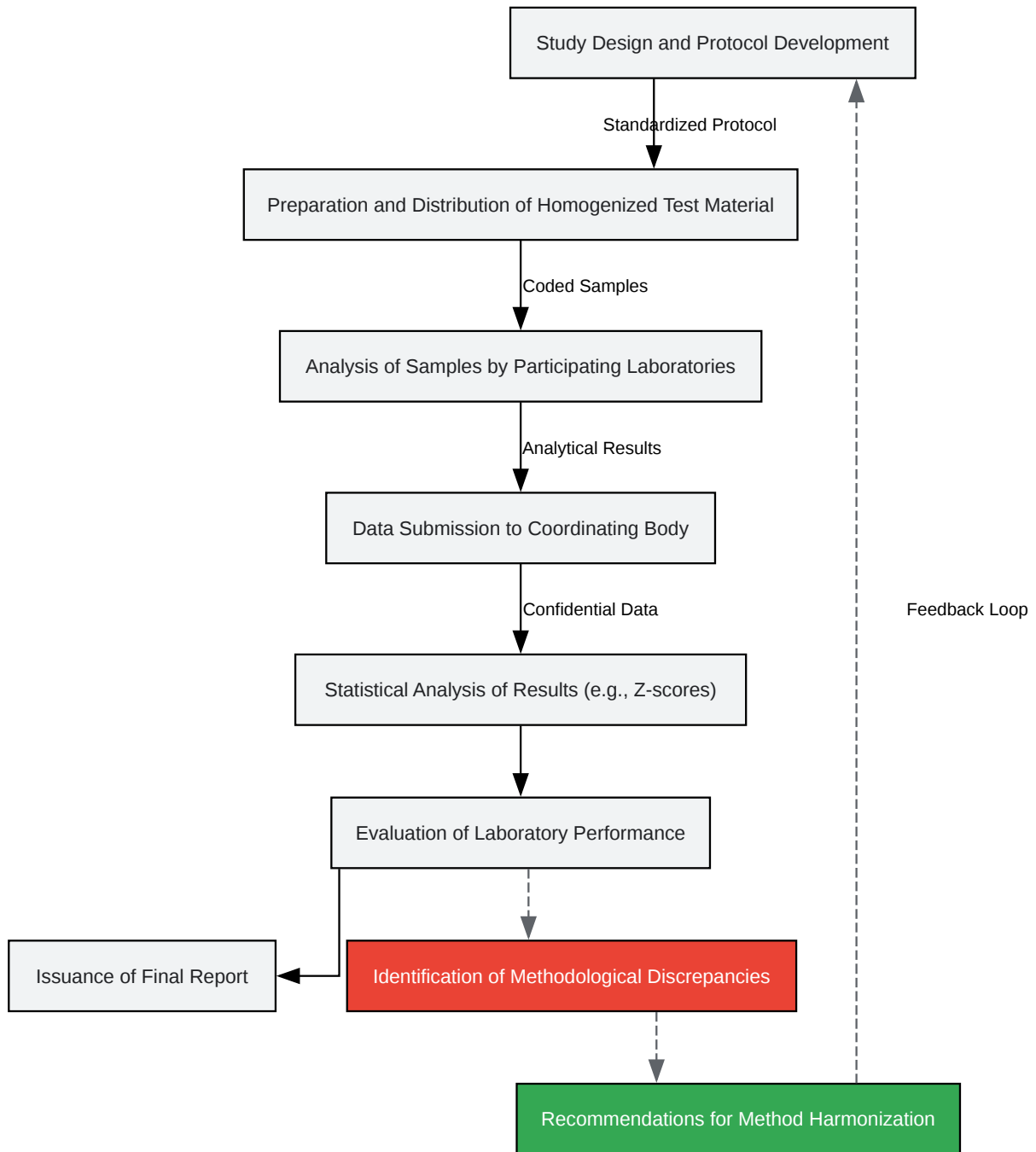
- Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

- Sample Preparation: Similar to HPLC-DAD, but may require further dilution due to higher sensitivity.
- Chromatographic Conditions: Similar mobile phases to HPLC, but with flow rates and gradients optimized for the shorter, narrower UPLC columns.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI in positive or negative mode, to be optimized for **Disperse Red 92**.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high selectivity by monitoring specific precursor-to-product ion transitions.[5]

Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram outlines the logical workflow for conducting an inter-laboratory comparison study for **Disperse Red 92** measurements.

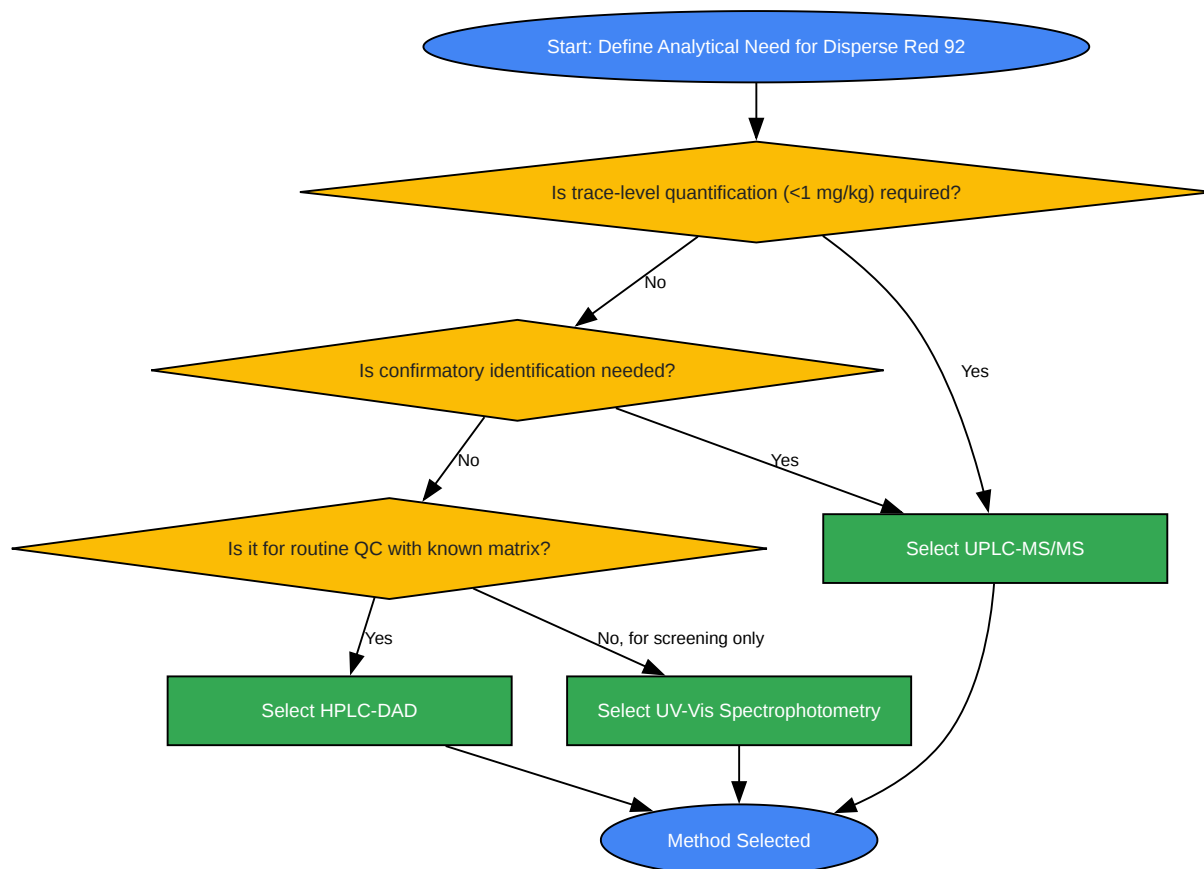


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Caption: Workflow for an inter-laboratory comparison study.

Analytical Method Selection Pathway

The choice of analytical method is a critical step that influences the outcome of the measurements. This diagram illustrates a decision pathway for selecting an appropriate method.



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